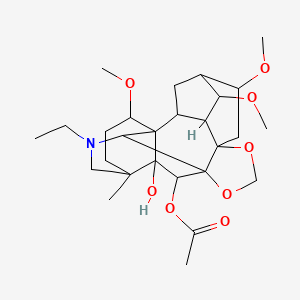

Bonvalotidine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H41NO8 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

(14-ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate |

InChI |

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-18(32-5)25-16-10-15-17(31-4)11-24(19(16)20(15)33-6)26(21(25)28,35-13-34-24)22(27(23,25)30)36-14(2)29/h15-22,30H,7-13H2,1-6H3 |

InChI Key |

OHQGSANCCDGXBI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C1C5(C(C23O)OC(=O)C)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Bonvalotidine A: A Technical Guide to its Isolation from Delphinium bonvalotii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid, from the roots of Delphinium bonvalotii. While specific quantitative data and biological activities for this compound are not extensively documented in publicly available literature, this document synthesizes the known information and provides detailed, inferred protocols based on established methods for the isolation of similar alkaloids from the Delphinium genus.

Core Compound Data

This compound was first isolated and identified as a new natural product from the roots of Delphinium bonvalotii Franch. Its structure was elucidated through spectral analysis, revealing a complex lycoctonine-type skeleton.

| Property | Value | Reference |

| Molecular Formula | C27H41NO8 | |

| Molar Mass | 507.62 g/mol | Calculated |

| Type of Alkaloid | C19-Diterpenoid (Lycoctonine-type) | |

| Source | Roots of Delphinium bonvalotii Franch | |

| Melting Point | 169-170ºC | |

| Yield | Not Reported | N/A |

| Purity | Not Reported | N/A |

Experimental Protocols

The following protocols are detailed methodologies for the isolation and characterization of diterpenoid alkaloids from Delphinium species and are considered applicable for the isolation of this compound.

Plant Material Collection and Preparation

-

Collection: The roots of Delphinium bonvalotii are collected. Proper botanical identification is crucial to ensure the correct plant species.

-

Preparation: The collected roots are washed, air-dried in a shaded, well-ventilated area, and then ground into a coarse powder.

Extraction of Crude Alkaloids

A general workflow for the extraction process is outlined below.

-

Maceration: The powdered root material is macerated with 95% ethanol at room temperature for an extended period (typically 3-5 days), with occasional agitation. This process is often repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The ethanolic extracts are combined, filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This crucial step separates the alkaloids from other neutral and acidic plant constituents.

-

The crude extract is suspended in a dilute acidic solution (e.g., 2% HCl) and partitioned against an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10).

-

A subsequent extraction with an organic solvent (e.g., chloroform) will transfer the free alkaloids into the organic phase.

-

The organic phase is then washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is subjected to one or more chromatographic techniques to isolate this compound.

-

Column Chromatography: The mixture is typically first separated by column chromatography over silica (B1680970) gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol (B129727) or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC comparison with a reference if available, are further purified using pTLC or preparative HPLC to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

The specific biological activity of this compound has not been reported in the available scientific literature. However, diterpenoid alkaloids from the Delphinium genus are known to exhibit a range of biological activities, including:

-

Cytotoxicity: Many Delphinium alkaloids have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: Some alkaloids from this genus have shown activity against bacteria and fungi.

-

Cardiotonic Effects: Certain lycoctonine-type alkaloids have been investigated for their effects on cardiac function.

-

Neurotoxicity and Neuromuscular Blocking Activity: Some Delphinium alkaloids are known for their toxicity, which is often related to their interaction with ion channels and receptors in the nervous system.

A hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related alkaloids, is the induction of apoptosis in cancer cells.

Conclusion

The isolation of this compound from Delphinium bonvalotii presents an interesting challenge and opportunity for natural product chemists and pharmacologists. The detailed protocols provided in this guide, based on established methodologies for related compounds, offer a solid foundation for its successful isolation and purification. Further research is warranted to elucidate the specific biological activities of this compound and to explore its potential as a lead compound in drug discovery. The complex structure of this lycoctonine-type alkaloid suggests that it may possess unique pharmacological properties worthy of investigation.

Bonvalotidine A: A C19-Diterpenoid Alkaloid from Delphinium bonvalotii

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid first isolated from the roots of Delphinium bonvalotii Franch, a plant used in traditional Chinese medicine.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and characterization. Furthermore, this guide explores the potential biological activity of this compound by examining the known cytotoxic mechanisms of related C19-diterpenoid alkaloids, suggesting a plausible signaling pathway for its mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. The HRESIMS data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₂₄H₃₇NO₇ |

| Calculated Mass | 451.2570 |

| Measured Mass [M]⁺ | 451.2568 |

Table 1: HRESIMS Data for this compound.

NMR Spectroscopic Data

1D and 2D NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of complex natural products. The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below.

| Position | δC (ppm) | δH (ppm), J (Hz) |

| 1 | 85.1 | 3.95 (d, 8.5) |

| 2 | 26.0 | 2.15 (m), 1.65 (m) |

| 3 | 32.5 | 2.05 (m), 1.80 (m) |

| 4 | 38.6 | - |

| 5 | 48.9 | 2.30 (d, 6.5) |

| 6 | 90.5 | 5.05 (s) |

| 7 | 88.1 | - |

| 8 | 77.9 | - |

| 9 | 50.1 | 2.60 (dd, 10.0, 4.5) |

| 10 | 45.7 | 2.25 (d, 10.0) |

| 11 | 49.8 | - |

| 12 | 28.9 | 1.95 (m), 1.75 (m) |

| 13 | 45.2 | 2.95 (t, 5.0) |

| 14 | 83.5 | 4.15 (d, 5.0) |

| 15 | 34.1 | 2.35 (m), 1.90 (m) |

| 16 | 82.1 | 4.85 (t, 4.5) |

| 17 | 62.5 | 3.15 (d, 7.0), 2.85 (d, 7.0) |

| 19 | 56.9 | 2.75 (d, 12.0), 2.45 (d, 12.0) |

| N-Et | 49.2, 13.5 | 2.90 (q, 7.0), 1.10 (t, 7.0) |

| 1-OMe | 56.5 | 3.35 (s) |

| 6-OMe | 58.0 | 3.45 (s) |

| 14-OMe | 56.2 | 3.30 (s) |

| 16-OMe | 56.0 | 3.25 (s) |

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃).

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound, based on established procedures for diterpenoid alkaloids from Delphinium species.[2][3]

Plant Material and Extraction

-

Collection and Preparation: The roots of Delphinium bonvalotii Franch. are collected, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and filtered. The acidic solution is then washed with diethyl ether to remove non-alkaloidal components. The aqueous layer is basified with concentrated ammonia (B1221849) to a pH of 9-10 and then extracted with chloroform (B151607). The chloroform extract, containing the crude alkaloids, is concentrated in vacuo.

Isolation and Purification

The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate the individual compounds.

-

Silica Gel Column Chromatography: The crude alkaloid extract is applied to a silica gel column. The column is eluted with a gradient of increasing polarity, typically a mixture of hexane (B92381) and acetone, to yield several fractions.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Structure Elucidation

The structure of the purified this compound is determined using the following spectroscopic methods:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecule.

-

NMR Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and numbers of protons and carbons in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the molecule.

-

Putative Biological Activity and Signaling Pathway

While specific biological studies on this compound are not extensively reported, the cytotoxic activities of other C19-diterpenoid alkaloids are well-documented.[4][5] Many of these compounds have been shown to induce apoptosis in various cancer cell lines. Based on the known mechanisms of related lycoctonine-type alkaloids, a plausible signaling pathway for the cytotoxic action of this compound is proposed below.

It is hypothesized that this compound may exert its cytotoxic effects by:

-

Modulating Ion Channels: Some diterpenoid alkaloids are known to interact with and modulate the function of various ion channels in the cell membrane. This could disrupt cellular homeostasis and trigger downstream signaling events.

-

Regulating Bcl-2 Family Proteins: this compound may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

-

Inducing the Mitochondrial Apoptotic Pathway: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

-

Activating Caspases: Cytochrome c, in the presence of Apaf-1 and ATP, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Conclusion

This compound, a C19-diterpenoid alkaloid from Delphinium bonvalotii, represents an interesting natural product with potential for further investigation. This guide has provided a detailed summary of its chemical properties, spectroscopic data, and the experimental procedures for its isolation and characterization. The proposed mechanism of action, based on the known cytotoxicity of related compounds, suggests that this compound may be a valuable lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from Delphinium peregrinum L. var. eriocarpum Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Intricate Architecture of Bonvalotidine A: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and analytical data pivotal to the chemical structure elucidation of Bonvalotidine A, a C19-diterpenoid alkaloid. The following sections provide a comprehensive overview of the experimental protocols, quantitative spectroscopic data, and the logical workflow employed to determine its complex molecular framework, offering valuable insights for researchers in natural product chemistry and drug discovery.

Isolation and Purification

This compound was first isolated from the roots of Delphinium bonvalotii Franch. The isolation procedure involves a multi-step process combining extraction and chromatographic techniques to yield the pure compound.

Experimental Protocol:

A generalized protocol for the isolation of diterpenoid alkaloids from Delphinium species is as follows:

-

Extraction: The air-dried and powdered roots of Delphinium bonvalotii Franch. are subjected to extraction with 95% ethanol (B145695) at room temperature. The process is repeated multiple times to ensure exhaustive extraction of the plant material. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and partitioned with chloroform (B151607) to remove neutral and weakly basic components. The acidic aqueous layer, containing the alkaloids as their hydrochloride salts, is then basified with ammonia (B1221849) solution to a pH of 9-10.

-

Alkaloid Extraction: The basified solution is subsequently extracted with chloroform. The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the total crude alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with acetone (B3395972) and methanol, is employed to separate the mixture into fractions of increasing polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography over silica gel and preparative TLC to yield the pure crystalline compound.

Spectroscopic Data and Structural Characterization

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₄₁NO₈ |

| High-Resolution ESI-MS ([M+H]⁺) | Data not explicitly found in the initial search results, but the molecular formula is established. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, HMQC, and HMBC, were conducted to elucidate the complex carbon skeleton and the stereochemistry of this compound. The assignments of proton and carbon signals are summarized below.

Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.85 | d | 8.0 |

| 2 | 2.55 | m | |

| 3 | 3.20 | m | |

| 4 | 2.10 | s | |

| 5 | 4.15 | d | 6.5 |

| 6 | 4.90 | d | 6.5 |

| 7 | 4.25 | d | 7.0 |

| 8 | 3.15 | d | 7.0 |

| 9 | 2.80 | m | |

| 10 | 2.15 | m | |

| 11 | 3.60 | s | |

| 12 | 2.30 | m | |

| 13 | 2.05 | m | |

| 14 | 4.85 | d | 5.0 |

| 15 | 2.65 | m | |

| 16 | 4.50 | t | 4.5 |

| 17 | 2.95 | s | |

| 19a | 2.85 | d | 12.0 |

| 19b | 3.10 | d | 12.0 |

| 20 | 1.05 | t | 7.0 |

| 1'-OCH₃ | 3.30 | s | |

| 6-OCH₃ | 3.40 | s | |

| 14-OCH₃ | 3.35 | s | |

| 16-OCH₃ | 3.25 | s | |

| 8-OH | 5.90 | s |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 86.2 | 12 | 29.5 |

| 2 | 26.5 | 13 | 45.5 |

| 3 | 35.0 | 14 | 84.0 |

| 4 | 39.0 | 15 | 33.0 |

| 5 | 52.5 | 16 | 82.5 |

| 6 | 91.0 | 17 | 62.0 |

| 7 | 88.5 | 19 | 58.0 |

| 8 | 78.0 | 20 | 14.0 |

| 9 | 50.0 | 1'-OCH₃ | 56.5 |

| 10 | 43.5 | 6-OCH₃ | 58.5 |

| 11 | 50.5 | 14-OCH₃ | 56.0 |

| 16-OCH₃ | 57.5 |

Workflow for Structure Elucidation

The process of elucidating the chemical structure of this compound follows a logical and systematic workflow, beginning with the collection and processing of the plant material and culminating in the definitive assignment of its molecular structure.

Caption: Workflow for the isolation and structure elucidation of this compound.

Key Structural Features and Signaling Pathway Insights

The comprehensive analysis of the spectroscopic data revealed that this compound possesses a C19-diterpenoid alkaloid skeleton. Key structural features include multiple methoxy (B1213986) groups, hydroxyl functionalities, and a complex polycyclic ring system. The precise stereochemical assignments were determined through the analysis of coupling constants in the ¹H NMR spectrum and NOESY correlations.

While the primary focus of the initial research was on chemical structure elucidation, the identification of novel diterpenoid alkaloids like this compound opens avenues for investigating their potential biological activities and interactions with cellular signaling pathways. Further pharmacological studies are warranted to explore the therapeutic potential of this complex natural product.

The following diagram illustrates a generalized signaling pathway that could be investigated for diterpenoid alkaloids, such as their potential anti-inflammatory effects through the inhibition of the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Spectroscopic and Structural Elucidation of Bonvalotidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bonvalotidine A, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₄₁NO₈ |

| Observed m/z | 508.2855 [M+H]⁺ |

| Calculated m/z | 508.2859 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data were acquired in a CDCl₃ solvent.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.88 | t | 4.5 |

| 2 | 2.15 | m | |

| 3 | 2.05 | m | |

| 4 | 2.95 | s | |

| 5 | 4.15 | d | 6.5 |

| 6 | 4.51 | d | 6.5 |

| 9 | 2.85 | m | |

| 10 | 2.10 | m | |

| 12 | 2.30, 1.95 | m | |

| 13 | 2.90 | m | |

| 14 | 4.25 | d | 7.0 |

| 15 | 2.25, 2.00 | m | |

| 16 | 4.95 | t | 4.5 |

| 17 | 3.15 | s | |

| 19 | 2.80, 2.60 | m | |

| 20 | 1.05 | t | 7.0 |

| OCH₃-1 | 3.30 | s | |

| OCH₃-14 | 3.40 | s | |

| OCH₃-16 | 3.35 | s | |

| OAc | 2.08 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 86.1 |

| 2 | 26.5 |

| 3 | 34.1 |

| 4 | 49.2 |

| 5 | 78.2 |

| 6 | 91.5 |

| 7 | 88.1 |

| 8 | 78.9 |

| 9 | 50.1 |

| 10 | 45.2 |

| 11 | 54.5 |

| 12 | 29.8 |

| 13 | 44.5 |

| 14 | 84.2 |

| 15 | 38.2 |

| 16 | 82.5 |

| 17 | 62.1 |

| 18 | - |

| 19 | 53.1 |

| 20 | 13.8 |

| N-CH₂ | 49.8 |

| OCH₃-1 | 56.5 |

| OCH₃-14 | 58.2 |

| OCH₃-16 | 56.2 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.8 |

| O-CH₂-O | 93.8 |

Experimental Protocols

Isolation of this compound

The roots of Delphinium bonvalotii Franch. were collected, air-dried, and powdered. The powdered material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were recorded on a mass spectrometer to determine the accurate mass and molecular formula of the compound.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz NMR spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

The intricate machinery of diterpenoid alkaloid biosynthesis in Delphinium species: A technical guide for researchers and drug development professionals.

An in-depth exploration of the biosynthetic pathways, enzymatic mechanisms, and experimental methodologies for the study of pharmacologically significant diterpenoid alkaloids in Delphinium plants.

Introduction

Delphinium, commonly known as larkspur, is a genus of the Ranunculaceae family renowned for its production of a diverse array of structurally complex and biologically active diterpenoid alkaloids.[1][2][3] These specialized metabolites, which include C18, C19, and C20 norditerpenoid alkaloids, exhibit a wide range of pharmacological properties, from potent toxicity to promising therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The intricate chemical structures of these compounds make their chemical synthesis challenging and economically unviable, thus highlighting the importance of understanding their biosynthesis for potential biotechnological production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of diterpenoid alkaloids in Delphinium species, with a focus on the core enzymatic steps, experimental protocols for their study, and quantitative data to support further research and drug development.

The Biosynthetic Pathway: From a Diterpene Scaffold to a Panoply of Alkaloids

The biosynthesis of diterpenoid alkaloids in Delphinium commences with the formation of a diterpene backbone, which is subsequently modified through a series of enzymatic reactions, including nitrogen incorporation and extensive oxidative decorations. The early steps of this pathway, leading to the formation of the atisinium skeleton, have been recently elucidated in Delphinium grandiflorum.

The initial stages of the pathway are localized in the plastids and cytosol and involve the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, respectively.

The key committed steps in the biosynthesis of the diterpenoid alkaloid core are catalyzed by a suite of enzymes, primarily terpene synthases and cytochrome P450 monooxygenases (CYPs).

Key Enzymes and Intermediates

The entry point into the diterpenoid alkaloid pathway in D. grandiflorum involves the following key enzymes:

-

Terpene Synthases (TPS): A pair of terpene synthases are responsible for the initial cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the diterpene scaffold.

-

Cytochrome P450 Monooxygenases (CYPs): A series of CYPs then catalyze the oxidative modifications of the diterpene skeleton. These enzymes are crucial for introducing the functional groups that contribute to the vast structural diversity of these alkaloids.

-

Reductase: A reductase enzyme plays a key role in the pathway, likely involved in the formation of an intermediate aldehyde or imine.

-

Nitrogen Incorporation: A crucial step is the incorporation of a nitrogen atom, with studies indicating that ethanolamine (B43304) is a preferred nitrogen source. This reaction marks the conversion of a diterpene into a diterpenoid alkaloid.

The biosynthesis continues with a cascade of tailoring enzymes, including additional CYPs, acyltransferases, and methyltransferases, which further modify the core alkaloid structure to produce the wide variety of C18, C19, and C20 diterpenoid alkaloids found in different Delphinium species.

Quantitative Data on Diterpenoid Alkaloid Biosynthesis

Quantitative analysis of diterpenoid alkaloids and the expression of their biosynthetic genes are crucial for understanding the regulation of their production and for metabolic engineering efforts. The following tables summarize available quantitative data.

| Plant Material | Total Alkaloid Concentration (mg/g) | MSAL Alkaloid Concentration (mg/g) | Analytical Method | Reference |

| Delphinium barbeyi | 18.8 - 36.6 | 1.94 - 12.5 | FI-ESI-MS | |

| Delphinium geyeri | 0.27% ± 0.08% (of methyllycaconitine) | Not specified | Electrospray Mass Spectrometry |

Table 1: Quantitative Analysis of Diterpenoid Alkaloids in Delphinium Species. MSAL refers to the highly toxic N-(methylsuccinimido)anthranoyllycoctonine-type alkaloids.

| Gene | Plant Species | Tissue | Fold Change | Experimental Condition | Reference |

| Diterpenoid Biosynthesis Genes | Aconitum pendulum | Flower vs. Leaf/Stem | Higher in flowers (skeleton synthesis) vs. leaf/stem (modification) | Tissue comparison | |

| Terpenoid Biosynthesis Genes | Anoectochilus roxburghii | Leaf vs. Root/Stem | Varied | Tissue comparison |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of diterpenoid alkaloid biosynthesis in Delphinium.

Extraction and Quantitative Analysis of Diterpenoid Alkaloids

This protocol describes the extraction and quantification of diterpenoid alkaloids from Delphinium plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Dried and ground Delphinium plant material (roots, leaves, or whole plant)

-

Methanol (B129727) (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS system equipped with a C18 column

Procedure:

-

Extraction:

-

Weigh 1 g of dried, ground plant material into a flask.

-

Add 20 mL of methanol and 1 mL of concentrated ammonium hydroxide.

-

Sonicate for 30 minutes and then let stand for 24 hours at room temperature.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Dissolve the residue in 10 mL of 10% sulfuric acid and extract three times with 10 mL of chloroform. Discard the chloroform phase.

-

Adjust the pH of the aqueous phase to 10 with concentrated ammonium hydroxide and extract three times with 10 mL of chloroform.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Dissolve the dried extract in 1 mL of the initial mobile phase and load it onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the alkaloids with 5 mL of methanol.

-

Evaporate the methanol and reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS analysis.

-

-

HPLC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z values of known diterpenoid alkaloids.

-

Quantification: Create a calibration curve using authentic standards of the diterpenoid alkaloids of interest.

-

Identification of Biosynthetic Genes using Comparative Transcriptomics

This protocol outlines a workflow for identifying candidate genes involved in diterpenoid alkaloid biosynthesis by comparing the transcriptomes of different Delphinium species or tissues with varying alkaloid profiles.

Procedure:

-

Plant Material and RNA Extraction:

-

Collect tissues (e.g., roots, leaves) from different Delphinium species known to produce distinct profiles of diterpenoid alkaloids.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Prepare cDNA libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

-

Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate a sufficient number of reads for each sample.

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality reads and adapter sequences.

-

De Novo Transcriptome Assembly: If a reference genome is not available, assemble the high-quality reads into transcripts using a de novo assembler such as Trinity or SPAdes.

-

Transcript Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) and by identifying protein domains using InterProScan.

-

Differential Gene Expression Analysis: Align the reads from each sample to the assembled transcriptome and quantify the expression levels of each transcript (e.g., as transcripts per million - TPM). Use a tool like DESeq2 or edgeR to identify differentially expressed genes between the different species or tissues.

-

Candidate Gene Selection: Filter the differentially expressed genes for those annotated as terpene synthases, cytochrome P450s, reductases, acyltransferases, and methyltransferases. Prioritize genes that show expression patterns correlating with the known accumulation of diterpenoid alkaloids in the respective tissues.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes the expression of candidate biosynthetic genes in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae) to confirm their enzymatic function.

Materials:

-

Expression vector (e.g., pET-28a for E. coli, pYES-DEST52 for yeast)

-

Competent cells (E. coli BL21(DE3) or S. cerevisiae INVSc1)

-

Appropriate growth media and antibiotics

-

IPTG (for E. coli induction) or galactose (for yeast induction)

-

Substrates for the enzyme assay (e.g., GGPP for terpene synthases)

-

GC-MS or LC-MS for product analysis

Procedure:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate gene from Delphinium cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into the chosen expression vector.

-

Verify the sequence of the construct by Sanger sequencing.

-

-

Heterologous Expression:

-

Transform the expression construct into the competent host cells.

-

Grow a starter culture and then inoculate a larger volume of expression medium.

-

Induce protein expression with the appropriate inducer (IPTG or galactose) at the optimal temperature and time.

-

-

Enzyme Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or with glass beads).

-

Clarify the lysate by centrifugation to obtain a crude enzyme extract. For purification, use affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay:

-

Set up the enzyme reaction in a suitable buffer containing the enzyme extract (or purified enzyme) and the substrate (e.g., GGPP for a terpene synthase).

-

Incubate the reaction at the optimal temperature for a specific time.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

-

Product Analysis:

-

Analyze the extracted products by GC-MS or LC-MS.

-

Compare the mass spectrum and retention time of the product with those of authentic standards, if available, or with published data to identify the enzymatic product.

-

Visualizations

Biosynthetic Pathway of Diterpenoid Alkaloids in Delphinium

Caption: Overview of the diterpenoid alkaloid biosynthetic pathway in Delphinium.

Experimental Workflow for Biosynthetic Gene Discovery

Caption: Experimental workflow for the discovery of diterpenoid alkaloid biosynthetic genes.

Conclusion

The biosynthesis of diterpenoid alkaloids in Delphinium species is a complex and fascinating area of plant specialized metabolism. Recent advances in genomics and analytical chemistry have begun to unravel the enzymatic machinery responsible for the production of these potent compounds. This technical guide provides a foundation for researchers and drug development professionals to delve deeper into this field. The provided protocols and data serve as a starting point for further investigations aimed at elucidating the complete biosynthetic pathways, understanding their regulation, and harnessing this knowledge for the sustainable production of valuable pharmaceuticals. Future research, focusing on the characterization of the downstream tailoring enzymes and the regulatory networks controlling the pathway, will be crucial for realizing the full potential of these natural products.

References

- 1. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 2. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Bonvalotidine A: A Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a naturally occurring diterpenoid alkaloid of the lycoctonine (B1675730) type. First isolated from the roots of the traditional Chinese medicinal plant Delphinium bonvalotii Franch., this complex molecule represents a class of compounds with significant potential for biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its probable biological activities and associated signaling pathways based on current understanding of related compounds.

Physicochemical Properties

While specific experimental data for some physicochemical properties of this compound are not extensively reported in the literature, its structural features allow for the prediction of its general characteristics. All available quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₇H₄₁NO₈ | Mass Spectrometry[1] |

| Molecular Weight | 507.62 g/mol | Calculated from Molecular Formula |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not reported | - |

| Solubility | Likely soluble in organic solvents such as methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate. Limited solubility in water. | Based on chemical structure |

| pKa | Not reported | - |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound, based on the initial report of its discovery and general techniques in natural product chemistry.

Isolation of this compound from Delphinium bonvalotii

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

-

Plant Material Collection and Preparation : The roots of Delphinium bonvalotii Franch. are collected, dried, and pulverized into a fine powder.

-

Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a different organic solvent, such as chloroform or dichloromethane, to isolate the free alkaloids.

-

Chromatographic Separation : The resulting alkaloid fraction is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography : The extract is first separated using silica (B1680970) gel column chromatography with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Preparative Thin-Layer Chromatography (pTLC) : Fractions containing this compound are further purified using pTLC with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative or semi-preparative HPLC to yield pure this compound.

-

Structural Elucidation

The structure of this compound was established using a combination of spectroscopic techniques.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the number and types of protons in the molecule and their neighboring environments.

-

¹³C NMR : Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis of a suitable crystal of this compound (in this case, as an acetone (B3395972) solvate) provides the definitive three-dimensional structure of the molecule.

Potential Biological Activities and Signaling Pathways

Direct experimental studies on the biological activity of this compound are currently lacking. However, based on the known pharmacological effects of other lycoctonine-type diterpenoid alkaloids isolated from the Delphinium genus, several potential activities can be inferred.[2] These alkaloids are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, antimicrobial, and neuromuscular activities.

Potential Cytotoxic Activity

Many diterpenoid alkaloids from Delphinium species have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Potential Neuromuscular Blocking Activity

Alkaloids from the Delphinium genus have been reported to act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation or paralysis.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with potential for significant biological activity. While a comprehensive experimental characterization of its physicochemical properties and pharmacological effects is yet to be fully elucidated, the information available for related compounds suggests promising avenues for future research. The detailed protocols for its isolation and structural determination provided herein offer a foundation for further investigation into this intriguing natural product. Future studies should focus on the synthesis of this compound and its analogs, as well as a thorough evaluation of their biological activities and mechanisms of action to unlock their full therapeutic potential.

References

Preliminary Biological Screening of Bonvalotidine A: A Technical Overview

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific data regarding the preliminary biological screening of Bonvalotidine A. The initial research on this compound has primarily focused on its isolation and structural elucidation. This guide, therefore, provides a general framework for the potential biological screening of this compound, based on the known activities of related lycoctonine-type diterpenoid alkaloids and general pharmacological screening protocols. The experimental details and data presented are illustrative and intended for researchers, scientists, and drug development professionals as a potential roadmap for future investigation.

This compound is a lycoctonine-type C19-diterpenoid alkaloid that has been isolated from the roots of Delphinium bonvalotii Franch. Plants of the Delphinium genus are known to produce a variety of diterpenoid alkaloids with a wide range of biological activities. These activities often include cytotoxic, anti-inflammatory, antimicrobial, and neurological effects. Given the traditional use of Delphinium bonvalotii in Chinese medicine for treating inflammatory conditions and rheumatism, it is plausible that this compound possesses significant biological properties. A systematic preliminary biological screening is essential to uncover its therapeutic potential.

Table 1: Hypothetical Cytotoxicity Profile of this compound

This table illustrates a potential format for presenting cytotoxicity data. The values are hypothetical and would need to be determined through experimental assays.

| Cell Line | Type of Cancer | IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Adenocarcinoma | 75.2 |

| HeLa | Cervical Cancer | 88.9 |

| HepG2 | Liver Carcinoma | > 100 |

| HCT116 | Colon Carcinoma | 65.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. The cells are treated with these dilutions for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

Table 2: Illustrative Antimicrobial Activity of this compound (MIC in µg/mL)

This table provides a template for presenting the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The values are for illustrative purposes only.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 |

| Bacillus subtilis | Gram-positive | 128 |

| Escherichia coli | Gram-negative | > 256 |

| Pseudomonas aeruginosa | Gram-negative | > 256 |

| Candida albicans | Fungal | 128 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 1 to 256 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory and Enzyme Inhibition Pathways

Given the traditional use of the source plant, this compound could potentially modulate key inflammatory pathways. A logical next step in its biological screening would be to investigate its effects on enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as its influence on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Bonvalotidine A: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid of significant interest due to its complex chemical structure. This document provides a comprehensive overview of the discovery, natural sources, and isolation of this compound. It is intended to serve as a technical guide for researchers, offering detailed insights into the initial identification and extraction of this natural compound. While the complete experimental protocol from the seminal discovery paper is not fully accessible, this guide synthesizes all available information to support further scientific inquiry. At present, specific studies on the biological activity and associated signaling pathways of this compound have not been reported in publicly accessible literature.

Discovery and Natural Source

This compound was first discovered and isolated in 2006 by a team of researchers from the Department of Chemistry of Medicinal Natural Products at Sichuan University in China. The discovery was the result of a phytochemical investigation into the chemical constituents of the roots of Delphinium bonvalotii Franch., a plant belonging to the Ranunculaceae family. This plant is an endemic species in China and has been used in traditional medicine.

The initial study led to the isolation of three new lycoctonine-type C19-diterpenoid alkaloids, namely this compound, Bonvalotidine B, and Bonvalotidine C, alongside sixteen previously known alkaloids. The structural elucidation of this compound was accomplished through extensive spectral analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as well as by chemical methods. The molecular structure was later confirmed by X-ray crystallography of its acetone (B3395972) solvate in a 2010 study.[1]

Natural Source:

-

Genus: Delphinium

-

Species: Delphinium bonvalotii Franch.

-

Plant Part: Roots

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Data |

| Chemical Formula | C₂₇H₄₁NO₈ |

| Molecular Weight | 507.62 g/mol |

| Type of Alkaloid | Lycoctonine-type C19-diterpenoid alkaloid |

| Appearance | Not reported in detail |

| Spectroscopic Data | ¹H and ¹³C NMR data available |

Experimental Protocols

While the full, detailed experimental protocol from the original 2006 publication by He et al. is not publicly available, this section outlines the general methodology for the isolation and structural elucidation of this compound based on available information.

Plant Material Collection and Preparation

The roots of Delphinium bonvalotii Franch. were collected and presumably dried and pulverized before extraction. The specific location and time of collection would have been documented to ensure reproducibility.

Extraction and Isolation

A general workflow for the extraction and isolation of diterpenoid alkaloids from Delphinium species is as follows. It is important to note that specific details such as solvent volumes, column dimensions, and elution gradients for this compound are not available.

References

structural analogues of Bonvalotidine A

An in-depth search has revealed no publicly available scientific literature, chemical structures, or biological data for a compound named "Bonvalotidine A." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet disclosed in the public domain. It is also possible that the name is a misspelling of another compound.

Consequently, the requested in-depth technical guide on the structural analogues of this compound cannot be generated at this time. To proceed, the correct chemical structure and known biological activities of this compound are required.

Once the structure of this compound is provided, a comprehensive analysis of its structural analogues can be conducted. This would typically involve:

-

Substructure and Similarity Searching: Utilizing chemical databases to identify compounds with similar core scaffolds or functional groups.

-

Literature Review: Examining scientific publications for synthetic derivatives and related natural products.

-

Structure-Activity Relationship (SAR) Analysis: Compiling and comparing the biological activities of identified analogues to understand the contributions of different structural modifications.

A detailed technical guide would then be developed, including:

-

Tabulated Biological Data: Clear and concise tables summarizing the quantitative data (e.g., IC₅₀, EC₅₀, Ki values) for this compound and its analogues against various biological targets.

-

Detailed Experimental Protocols: Methodologies for key biological assays and synthetic routes for the preparation of analogues, as cited in the literature.

-

Visualizations: Graphviz diagrams illustrating relevant signaling pathways, experimental workflows, and the logical relationships between chemical structure and biological activity.

For example, a hypothetical experimental workflow for the synthesis of a class of analogues could be represented as follows:

Caption: A generalized synthetic scheme for the preparation of target analogues.

We encourage the user to provide the correct name or chemical structure of the compound of interest to enable the generation of the requested technical guide.

Bonvalotidine A CAS number and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a C19-diterpenoid alkaloid that has been isolated from the roots of Delphinium bonvalotii Franch. As a member of the diterpenoid alkaloid class of natural products, it represents a complex chemical scaffold that is of interest to researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology. This document provides a concise summary of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

| Property | Value |

| CAS Number | 929019-25-0 |

| Chemical Formula | C27H41NO8 |

Biological Activity and Therapeutic Potential

To date, the scientific literature does not contain detailed studies on the specific biological activities or mechanism of action of this compound. However, compounds isolated from the Delphinium genus, to which the source of this compound belongs, have been reported to exhibit a range of pharmacological properties. These activities include anti-inflammatory, analgesic, and antimicrobial effects. The complex structures of diterpenoid alkaloids have made them attractive targets for drug discovery programs.

Further research is required to determine the specific biological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, biological evaluation, or mechanism of action studies of this compound are not currently available in the public domain. The initial isolation from Delphinium bonvalotii suggests that standard chromatographic techniques were likely employed for its purification.

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways that may be modulated by this compound.

Future Directions

The unique chemical structure of this compound warrants further investigation to elucidate its potential pharmacological activities. Future research efforts could focus on:

-

Total synthesis of this compound to enable further biological studies.

-

Screening for a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, cytotoxic, and antimicrobial properties.

-

Mechanism of action studies to identify the molecular targets and signaling pathways affected by this compound.

The development of a synthetic route and a deeper understanding of its pharmacological profile will be crucial in determining the therapeutic potential of this natural product.

Methodological & Application

Synthesis of Bonvalotidine A: A Pathway Under Exploration

Currently, a documented total synthesis pathway for Bonvalotidine A is not publicly available in scientific literature. This novel lycoctonine-type C19-diterpenoid alkaloid, isolated from the roots of Delphinium bonvalotii Franch, presents a complex structural challenge for synthetic chemists.[1][2] Its intricate polycyclic skeleton and dense stereochemical landscape suggest that a future synthesis would be a significant undertaking, likely involving innovative synthetic strategies and methodologies.

While detailed experimental protocols for the synthesis of this compound cannot be provided at this time due to the absence of published total synthesis routes, this document aims to provide relevant information for researchers and drug development professionals interested in this unique natural product.

Structural Characteristics

This compound possesses the molecular formula C₂₇H₄₁NO₈.[2] Its core structure is a highly rigid and complex lycoctonine (B1675730) carbon skeleton. This framework is characterized by a polycyclic system that includes multiple rings and stereocenters, making it a formidable target for total synthesis. The specific connectivity and stereochemistry of this compound have been elucidated through spectroscopic analysis and X-ray crystallography of its acetone (B3395972) solvate.[2]

Potential Synthetic Challenges and Future Directions

The synthesis of a molecule as complex as this compound would require a sophisticated and lengthy synthetic sequence. Key challenges would likely include:

-

Construction of the Polycyclic Core: Assembling the intricate ring system of the lycoctonine skeleton with precise stereocontrol would be a primary hurdle.

-

Installation of Functional Groups: The strategic introduction of various oxygen-containing functional groups and the nitrogen atom at the correct positions and with the desired stereochemistry would demand highly selective reactions.

-

Stereochemical Control: The molecule contains numerous stereocenters that would need to be set with high fidelity throughout the synthesis.

Researchers aiming to synthesize this compound would likely draw inspiration from successful total syntheses of other structurally related diterpenoid and norditerpenoid alkaloids. Strategies such as cascade reactions to rapidly build molecular complexity, advanced C-H activation/functionalization methods, and novel ring-closing metathesis reactions could prove instrumental.

As research into the biological activity and therapeutic potential of this compound progresses, the demand for a viable synthetic route will undoubtedly increase. A successful total synthesis would not only provide access to larger quantities of the natural product for further study but also open avenues for the creation of novel analogs with potentially improved pharmacological properties.

Due to the lack of a published synthesis pathway, a diagram of the experimental workflow or signaling pathways related to its synthesis cannot be generated at this time. The scientific community awaits the first successful total synthesis of this intriguing natural product, which will surely be a landmark achievement in the field of organic chemistry.

References

Application Notes & Protocols for the Quantification of Bonvalotidine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a putative novel steroidal alkaloid, a class of compounds known for their complex structures and significant pharmacological potential. Found within species of the Buxus genus, these alkaloids have been investigated for a variety of bioactivities. Accurate and precise quantification of this compound in biological matrices and plant extracts is critical for pharmacokinetic studies, toxicological assessment, and the development of potential therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While this compound is a novel compound without established public methods, the following protocols are based on robust, validated techniques used for the analysis of structurally similar Buxus steroidal alkaloids.[1][2][3]

Analytical Methods Overview

The quantification of complex molecules like this compound requires sensitive and specific analytical techniques. The two primary methods detailed here are HPLC-UV, suitable for routine analysis and quantification at higher concentrations, and LC-MS/MS, the gold standard for high-sensitivity and high-selectivity quantification in complex biological matrices.[1][4]

-

High-Performance Liquid Chromatography (HPLC-UV): This technique separates this compound from other components in a sample based on its physicochemical properties as it passes through a stationary phase. A UV detector then measures the absorbance of the analyte, which is proportional to its concentration. It is a reliable and cost-effective method for analyzing relatively clean samples or formulations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-analyzing capability of a tandem mass spectrometer. The instrument isolates this compound, fragments it, and detects specific fragment ions. This multiple reaction monitoring (MRM) approach allows for precise quantification even at very low concentrations (ng/mL) in complex matrices like plasma or tissue.

Data Presentation

The following tables summarize representative performance characteristics for the analytical methods described. These values are illustrative and based on data from the analysis of other Buxus steroidal alkaloids. Method validation would be required to establish these parameters specifically for this compound.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | UV Absorbance | Mass-to-Charge Ratio (MRM) |

| Sample Matrix | Bulk Material, Formulations, Plant Extracts | Plasma, Urine, Tissue Homogenates |

| Linearity (Range) | 20 - 500 ng/mL | 0.5 - 250 ng/mL |

| Limit of Quantification (LOQ) | ~20 ng/mL | ~0.5 ng/mL |

| Precision (%RSD) | < 10% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |

Table 2: Illustrative HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) : 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm (illustrative) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 3: Illustrative LC-MS/MS Method Parameters

| Parameter | Value |

| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Hypothetical) | Precursor Ion (Q1): m/z 403.3 -> Product Ion (Q3): m/z 114.2 |

| Collision Energy | 25 eV |

| Source Temperature | 500 °C |

Experimental Protocols & Workflows

The following diagrams and protocols provide a step-by-step guide for sample preparation and analysis.

Workflow for Sample Preparation and Analysis

Caption: General experimental workflow for this compound quantification.

Protocol 1: Quantification of this compound in Plant Extracts using HPLC-UV

Scope: This protocol is designed for the quantification of this compound in processed Buxus plant extracts where concentrations are expected to be in the µg/mL to ng/mL range.

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Dried Buxus plant material

-

Internal Standard (IS), e.g., a structurally similar, non-interfering alkaloid.

2. Sample Preparation: Methanolic Extraction

-

Grind dried plant material to a fine powder.

-

Accurately weigh 1.0 g of powder into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. Calibration and QC Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

-

Perform serial dilutions to create calibration standards ranging from 20 ng/mL to 500 ng/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 50, 200, and 400 ng/mL).

4. HPLC-UV Analysis:

-

Set up the HPLC system according to the parameters in Table 2 .

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject the calibration standards, followed by QC samples and the prepared plant extract samples.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound in Plasma using LC-MS/MS

Scope: This protocol provides a high-sensitivity method for quantifying this compound in human or animal plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

-

This compound reference standard

-

This compound-d3 (or other stable isotope-labeled) Internal Standard (IS)

-

Acetonitrile (LC-MS grade) with 0.1% Formic Acid

-

Ultrapure Water with 0.1% Formic Acid

-

Control (blank) plasma

2. Sample Preparation: Protein Precipitation (PPT)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of IS working solution (e.g., 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial for analysis.

3. Calibration and QC Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Spike appropriate volumes of the stock solution into blank plasma to create calibration standards ranging from 0.5 ng/mL to 250 ng/mL.

-

Prepare plasma QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 200 ng/mL).

4. LC-MS/MS Analysis:

-

Set up the LC-MS/MS system according to the parameters in Table 3 .

-

Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.

-

Equilibrate the system.

-

Analyze the samples in the following order: blank, calibration curve, QCs, study samples, QCs.

-

Process the data using the instrument's quantification software. Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should be fitted using a weighted (1/x²) linear regression.

-

Calculate the concentration of this compound in the unknown samples from the regression equation.

Hypothetical Signaling Pathway

While the specific molecular targets of this compound are yet to be elucidated, many steroidal alkaloids are known to interact with ion channels or enzyme systems. A plausible hypothetical mechanism could involve the inhibition of an enzyme like Acetylcholinesterase (AChE), a known target for some alkaloids.

Caption: Hypothetical pathway: this compound inhibiting AChE.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buxus steroidal alkaloids: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assay of Bonvalotidine A

Audience: Researchers, scientists, and drug development professionals.

Introduction: As no specific information for "Bonvalotidine A" is available in the public scientific literature, this document provides a comprehensive set of generalized in vitro assay protocols and application notes. These are designed to serve as a template for the initial characterization of a novel bioactive compound, hypothetically named this compound. The described assays are fundamental in early-stage drug discovery for determining a compound's biological activity, mechanism of action, and potential therapeutic window.[1][2][3]

Data Presentation: Summary of In Vitro Assay Results

The following tables summarize representative data that would be generated from the in vitro assays for a novel compound like this compound.

Table 1: Cytotoxicity of this compound in HEK293 and HepG2 cells

| Parameter | HEK293 Cells | HepG2 Cells |

| IC50 (µM) | > 100 | 85.2 |

| Assay Type | MTT Assay | MTT Assay |

| Incubation Time | 48 hours | 48 hours |

IC50: Half-maximal inhibitory concentration.

Table 2: Receptor Binding Affinity of this compound

| Parameter | Value | Assay Type | Radioligand |

| Ki (nM) | 15.7 | Competitive Radioligand Binding | [3H]-Dopamine |

| Receptor | Dopamine D2 Receptor |

Ki: Inhibitory constant, indicating the binding affinity of the compound.

Table 3: Functional Activity of this compound at the Dopamine D2 Receptor

| Parameter | Value | Assay Type |

| EC50 (nM) | 32.4 | cAMP Second Messenger Assay |

| Mode of Action | Antagonist |

EC50: Half-maximal effective concentration, indicating the potency of the compound in a functional assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cell lines.[1][4] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to a specific receptor, in this hypothetical case, the Dopamine D2 receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand (e.g., [3H]-Dopamine)

-

Wash buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Glass fiber filters

-

Filter manifold for 96-well plates

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Second Messenger Functional Assay